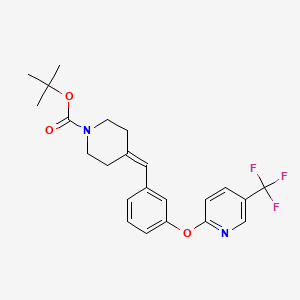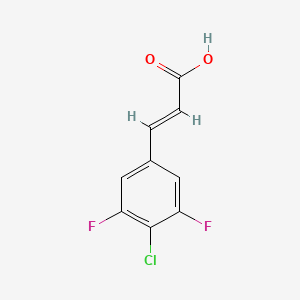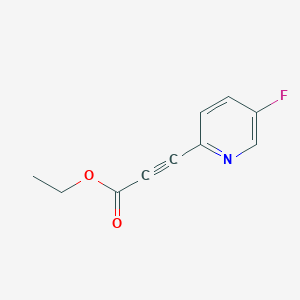
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester
Vue d'ensemble
Description
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester, or 5-FPPE, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile tool used in various lab experiments, including biochemical and physiological studies. 5-FPPE is also used in the synthesis of other compounds, such as drugs and other bioactive molecules.
Applications De Recherche Scientifique
Metabolism and Characterization of Inhibitors
A study focused on the in vitro metabolism of a peptidomimetic inhibitor related to the compound , highlighting the characterization of its metabolites via liquid chromatography and mass spectrometry techniques. This research is crucial for understanding the metabolic pathways of potential therapeutic agents, identifying their metabolites, and evaluating their biological activities and toxicologies (Zhang et al., 2001).
Antitumor Activity
Another study demonstrated the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing significant in vitro antitumor activities. These findings suggest that modifications of the core structure, similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," can yield compounds with potential for cancer treatment (Xiong et al., 2009).
Coordination Polymers and Material Science
Research on coordination polymers derived from isomeric ligands related to the compound under discussion has been conducted, showcasing the potential of these compounds in the development of novel materials with unique properties for applications in catalysis, separation, and optical materials (Hu et al., 2016).
Mechanisms of Cytotoxic Action
A study on novel pyridine-thiazole hybrid molecules, which share a common pyridinyl moiety with the compound of interest, revealed high antiproliferative activity against various cancer cell lines. This research provides insight into the mechanisms of cytotoxic action, offering a foundation for the development of new anticancer agents (Ivasechko et al., 2022).
Synthesis of Fluorine-Containing Compounds
The synthesis of α-fluoro esters through a novel methodology that involves the cleavage of π-deficient heterocyclic sulfones, including compounds similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," has been explored. This method provides a new route for the introduction of fluorine into organic molecules, which is of significant interest in medicinal chemistry and agrichemical development (Wnuk et al., 2000).
Propriétés
IUPAC Name |
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWFDSICNZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



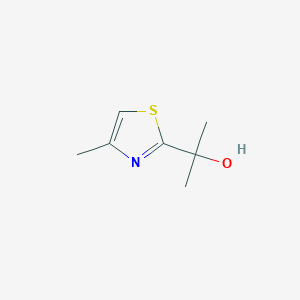
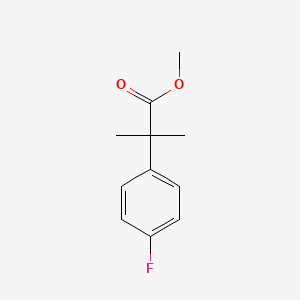
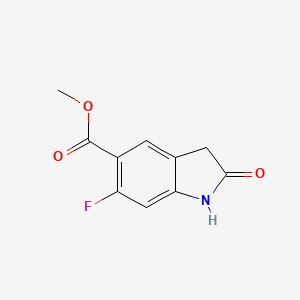
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
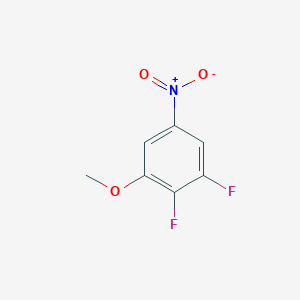
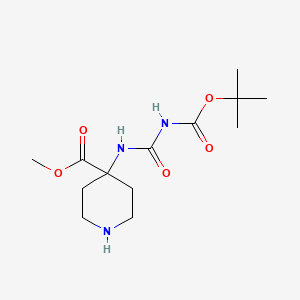
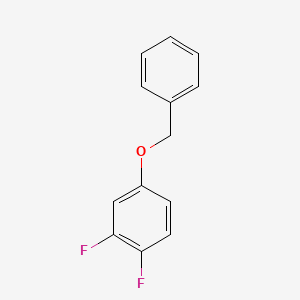
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
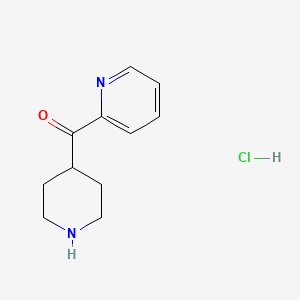
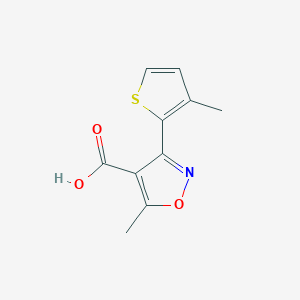
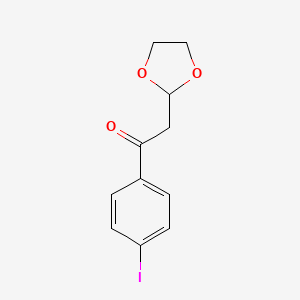
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
